6-(2-methoxynaphthalen-1-yl)-4-phenyl-3-(2-phenylacetyl)-3,4-dihydro-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- is a complex organic compound that belongs to the class of pyridinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxy-naphthalenyl and phenyl groups can be done through substitution reactions using reagents like halides or organometallic compounds.
Acylation: The phenylacetyl group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various therapeutic applications.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Involvement in specific biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyridinone Derivatives: Compounds with similar pyridinone core structures.
Naphthalenyl Derivatives: Compounds with similar naphthalenyl substituents.
Phenylacetyl Derivatives: Compounds with similar phenylacetyl groups.
Uniqueness
2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
81188-82-1 |
---|---|
Molekularformel |
C30H25NO3 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
6-(2-methoxynaphthalen-1-yl)-4-phenyl-3-(2-phenylacetyl)-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C30H25NO3/c1-34-27-17-16-22-14-8-9-15-23(22)28(27)25-19-24(21-12-6-3-7-13-21)29(30(33)31-25)26(32)18-20-10-4-2-5-11-20/h2-17,19,24,29H,18H2,1H3,(H,31,33) |
InChI-Schlüssel |
BMEWGGXRGXCDEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC(C(C(=O)N3)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.